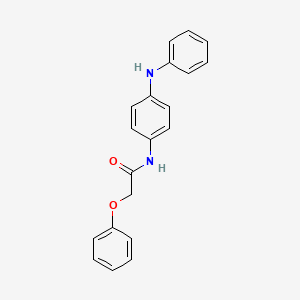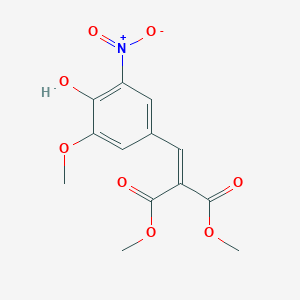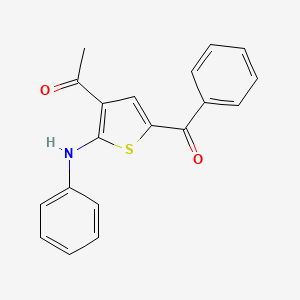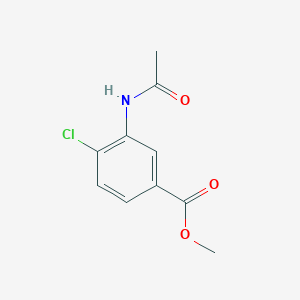
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide, also known as CR-8, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been shown to possess a range of biological activities. In
Wirkmechanismus
The mechanism of action of N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Inflammation is regulated by various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines. In neurodegenerative disorders, oxidative stress plays a key role in neuronal damage. N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and physiological effects:
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In inflammation research, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. In neurodegenerative disorder research, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress, which leads to the protection of neurons and improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has some limitations for lab experiments, including its low solubility in water and some organic solvents. This can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide. One area of research is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another area of research is to investigate the structure-activity relationship of N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide and its analogs to identify more potent and selective compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide and its potential side effects.
Synthesemethoden
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide can be synthesized by reacting 2-hydroxy-1,4-naphthoquinone with cycloheptylamine in the presence of acetic anhydride. The resulting product is then treated with ethyl chloroformate to yield the final compound. The synthesis of N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been optimized to provide high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-16(18-13-8-3-1-2-4-9-13)14-11-12-7-5-6-10-15(12)21-17(14)20/h5-7,10-11,13H,1-4,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICPBNJUOYJRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196240 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)


![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)

![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)
